

# An In-depth Technical Guide to 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

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## Compound of Interest

Compound Name: 2-Hydroxyphytanoyl-CoA

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## Abstract

**2-Hydroxyphytanoyl-CoA** lyase (HACL1), a pivotal enzyme in the peroxisomal  $\alpha$ -oxidation pathway, plays a crucial role in the metabolism of branched-chain and 2-hydroxy long-chain fatty acids. Its discovery in 1999 was a significant step in understanding the degradation of phytanic acid, a substance that accumulates in the neurodegenerative disorder Refsum disease. This technical guide provides a comprehensive overview of the discovery, characterization, and function of HACL1. It details the enzyme's catalytic activity, substrate specificity, and its role in cellular metabolism. Furthermore, this document furnishes detailed experimental protocols for the purification, activity measurement, and cellular localization of HACL1, along with a compilation of its key quantitative data. Visual diagrams of the  $\alpha$ -oxidation pathway and experimental workflows are also provided to facilitate a deeper understanding of this critical enzyme.

## Introduction

**2-Hydroxyphytanoyl-CoA** lyase, also known as HACL1, is a peroxisomal enzyme that is essential for the catabolism of certain fatty acids that cannot be processed through the more common  $\beta$ -oxidation pathway.<sup>[1][2]</sup> Specifically, HACL1 is the third enzyme in the  $\alpha$ -oxidation pathway, which is responsible for the degradation of 3-methyl-branched fatty acids like phytanic acid and the shortening of 2-hydroxy long-chain fatty acids.<sup>[2][3]</sup>

The enzyme was first identified and characterized in 1999 during investigations into the metabolic pathway of phytanic acid.[2] HACL1 is unique as it is the first and only known peroxisomal enzyme in mammals that requires thiamine pyrophosphate (TPP) as a cofactor for its catalytic activity.[1][2] Structurally, HACL1 exists as a homotetramer and possesses a C-terminal peroxisomal targeting signal (PTS1) that directs it to the peroxisome.[2][4]

Deficiencies in the  $\alpha$ -oxidation pathway, though not directly linked to mutations in the HACL1 gene in humans, can lead to the accumulation of phytanic acid, resulting in the debilitating neurological condition known as Refsum disease.[1] While HACL1 knockout mice do not exhibit severe neurological symptoms, they do show an accumulation of phytanic and 2-hydroxyphytanic acids, highlighting the enzyme's critical role in lipid metabolism.[1]

## Biochemical Properties and Function

HACL1 catalyzes the cleavage of a carbon-carbon bond in its substrates. Specifically, it acts on 2-hydroxyacyl-CoA thioesters, breaking the bond between the C1 and C2 carbons to produce an (n-1) fatty aldehyde and formyl-CoA.[2][5] The formyl-CoA is subsequently converted to formate and then to carbon dioxide.[2]

The enzyme's activity is dependent on the presence of its cofactor, thiamine pyrophosphate (TPP), and magnesium ions ( $Mg^{2+}$ ).[5] HACL1 exhibits specificity for 2-hydroxyacyl-CoAs and is involved in at least two critical metabolic pathways:

- Degradation of 3-methyl-branched fatty acids: HACL1 is a key player in the breakdown of phytanic acid, a derivative of phytol found in the diet.
- Shortening of 2-hydroxy long-chain fatty acids: The enzyme also participates in the metabolism of long-chain fatty acids that have a hydroxyl group at the second carbon position.[2]

## Quantitative Data

The following tables summarize the key quantitative data for human **2-Hydroxyphytanoyl-CoA** lyase.

Table 1: General Properties of Human HACL1

Property	Value	Reference
Gene Name	HACL1	[5]
UniProt ID	Q9UJ83	[5]
EC Number	4.1.2.63	[5]
Subcellular Localization	Peroxisome	[2][5]
Quaternary Structure	Homotetramer	[2]
Cofactors	Thiamine pyrophosphate (TPP), Mg <sup>2+</sup>	[5]

Table 2: Substrate Specificity of Human HACL1

Substrate	Product(s)	Reference
2-hydroxy-3-methyl fatty acyl-CoA	2-methyl-branched fatty aldehyde + formyl-CoA	[5]
(R)-2-hydroxy-long-chain-fatty acyl-CoA	long-chain fatty aldehyde + formyl-CoA	[5]
2-hydroxyphytanoyl-CoA	2,6,10,14-tetramethylpentadecanal + formyl-CoA	[5]
2-hydroxyoctadecanoyl-CoA	heptadecanal + formyl-CoA	[5][6]
2-hydroxy-3-methylhexadecanoyl-CoA	2-methylpentadecanal + formyl-CoA	[5]

Table 3: Kinetic Parameters of Actinobacterial 2-hydroxyisobutyryl-CoA lyase (for reference)

Substrate	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (s <sup>-1</sup> mM <sup>-1</sup> )	Reference
2-hydroxyisobutyryl-CoA	~120	~1.3	~11	[3]

Note: Specific kinetic parameters for human HACL1 are not readily available in the reviewed literature. The data for the actinobacterial enzyme is provided for comparative purposes.

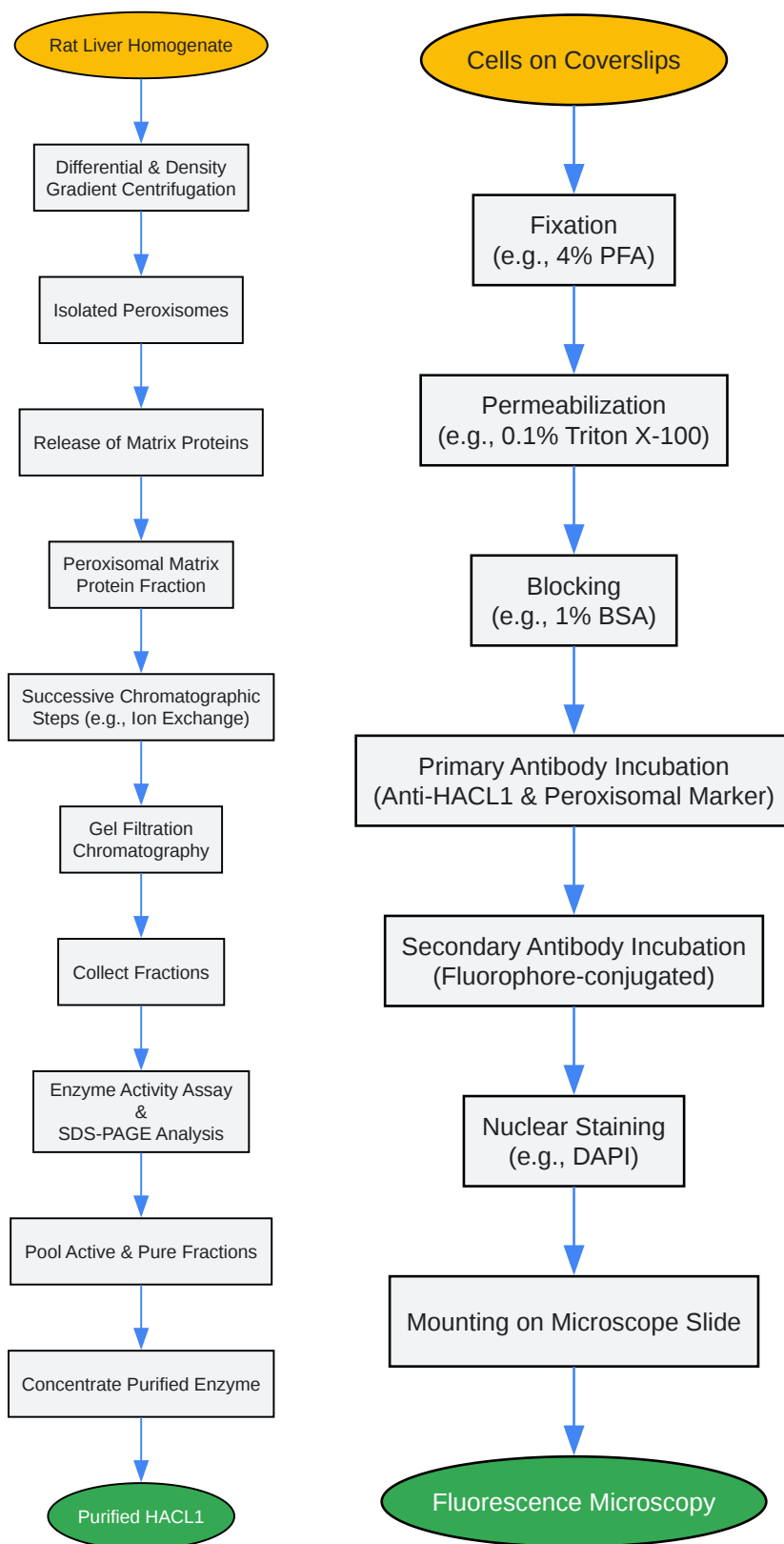
Table 4: Tissue Expression of Human HACL1

Tissue	Expression Level	Method	Reference
Duodenum	Moderate cytoplasmic positivity	Immunohistochemistry	[7]
Liver	High	Mass Spectrometry	[8]
Adipose Tissue	Detected	Western Blot	[9]
Kidney	Detected	Mass Spectrometry	[10]
Brain	Not Detected	Mass Spectrometry	[10]

## Signaling and Metabolic Pathways

HACL1 is a key component of the peroxisomal α-oxidation pathway. This pathway is crucial for the metabolism of fatty acids that cannot be degraded by the more common β-oxidation pathway due to a methyl group on the β-carbon, such as phytanic acid.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyphytanoyl-CoA Lyase (HACL1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247845#discovery-and-characterization-of-2-hydroxyphytanoyl-coa-lyase]

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